molecular formula C11H11NO3S B1434446 5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid CAS No. 1955561-39-3

5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Cat. No.: B1434446
CAS No.: 1955561-39-3
M. Wt: 237.28 g/mol
InChI Key: XLFIMEDFQOZXGM-UHFFFAOYSA-N
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Description

5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with an ethyl group, a methylthiophene moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often catalyzed by a transition metal such as copper or gold.

    Introduction of the Methylthiophene Moiety: The methylthiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene moiety, using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a bioisostere for other functional groups, allowing the compound to modulate biological pathways. The thiophene moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
  • 5-Ethyl-3-(5-ethylthiophen-2-yl)isoxazole-4-carboxylic acid
  • 5-Propyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Uniqueness

5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethyl group and the methylthiophene moiety can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-ethyl-3-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-7-9(11(13)14)10(12-15-7)8-5-4-6(2)16-8/h4-5H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFIMEDFQOZXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=C(S2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 2
5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
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5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
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5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 5
5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Reactant of Route 6
5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid

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